BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Ceralasertib
(AZD6738) in Combination with Other Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD-2207

Cat. No.: B10759472

A Note on AZD-2207: Initial searches for "AZD-2207" indicate that this compound was a
cannabinoid receptor CB1 antagonist investigated by AstraZeneca for type 2 diabetes and
obesity. Its development was discontinued in 2009. Given the context of this request for
detailed experimental protocols for cancer research, it is likely that "AZD-2207" was a mistyped
identifier. This document will focus on a more relevant AstraZeneca compound in clinical
development for oncology, Ceralasertib (AZD6738), a potent and selective inhibitor of the
Ataxia Telangiectasia and Rad3-related (ATR) kinase.

Introduction to Ceralasertib (AZD6738)

Ceralasertib (AZD6738) is an orally bioavailable and selective inhibitor of ATR kinase, a crucial
component of the DNA Damage Response (DDR) pathway.[1][2] The ATR pathway is activated
in response to single-stranded DNA (ssDNA) breaks and replication stress, leading to cell cycle
arrest and DNA repair.[3][4] Many cancer cells have a higher dependency on the ATR pathway
for survival due to increased oncogene-induced replication stress and defects in other DDR
pathways, making ATR an attractive therapeutic target.[5][6] By inhibiting ATR, Ceralasertib can
induce synthetic lethality in cancer cells with specific DNA repair defects and can potentiate the
anti-tumor activity of DNA-damaging agents like chemotherapy and PARP inhibitors.[7][8]

Mechanism of Action and Signaling Pathway

Ceralasertib competitively inhibits the ATP-binding site of ATR kinase. This prevents the
phosphorylation of its downstream targets, most notably the checkpoint kinase 1 (CHK1).[7]
Inhibition of the ATR-CHK1 signaling cascade abrogates cell cycle checkpoints (G2/M and
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intra-S), prevents the stabilization of stalled replication forks, and ultimately leads to the
accumulation of DNA double-strand breaks, mitotic catastrophe, and cell death, particularly in
tumor cells with high replication stress.[2][7]
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Caption: The ATR signaling pathway is activated by DNA damage and replication stress,
leading to cell cycle arrest and DNA repair. Ceralasertib inhibits ATR, blocking this response.

Quantitative Data from Combination Studies

The following tables summarize clinical trial data for Ceralasertib in combination with other
anticancer agents.

Table 1: Ceralasertib in Combination with Olaparib (PARP Inhibitor)
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Table 3: Ceralasertib in Combination with Immunotherapy
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Experimental Protocols

The following are representative protocols for preclinical evaluation of Ceralasertib in

combination therapies.

Protocol 1: In Vitro Cell Viability Assay (Synergy
Analysis)

This protocol determines the synergistic effect of Ceralasertib and another agent (e.g.,

Olaparib, Carboplatin) on cancer cell proliferation.

Materials:

Ceralasertib (AZD6738)

Cancer cell line of interest

Complete cell culture medium

Combination drug (e.g., Olaparib)
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DMSO (vehicle control)

96-well clear-bottom plates

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

Drug Preparation: Prepare a dose-response matrix of Ceralasertib and the combination drug
in complete medium. Include single-agent and combination treatments, as well as a vehicle
control (DMSO).

Treatment: Remove the medium from the wells and add the drug-containing medium.

Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO: incubator.

Viability Assessment: Add the cell viability reagent to each well and incubate according to the
manufacturer's instructions.

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

Data Analysis: Normalize the data to the vehicle-treated controls. Use software such as
CompuSyn or SynergyFinder to calculate the Combination Index (CI) to determine synergy
(Cl < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Western Blotting for Pharmacodynamic
Biomarkers

This protocol assesses the on-target effect of Ceralasertib by measuring the phosphorylation of

downstream targets.

Materials:
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o Cancer cell line of interest

o 6-well plates

o Ceralasertib (AZD6738)

 DNA damaging agent (e.g., Carboplatin, optional to induce ATR activation)
» RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels, running and transfer buffers

» PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-p-CHK1 (Ser345), anti-CHK1, anti-yH2AX, anti-Actin)
o HRP-conjugated secondary antibodies

o ECL substrate and imaging system

Procedure:

e Cell Treatment: Seed cells in 6-well plates. Treat with the DNA damaging agent (if
applicable) for a specified time, followed by co-treatment with Ceralasertib for 1-2 hours.

e Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
» Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE and Western Transfer: Separate equal amounts of protein by SDS-PAGE and
transfer to a PVDF membrane.

e Immunoblotting:

o Block the membrane for 1 hour at room temperature.
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o Incubate with primary antibodies overnight at 4°C.
o Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

o Wash and apply ECL substrate.

e Imaging: Capture the chemiluminescent signal. A decrease in the p-CHK1/total CHK1 ratio
indicates successful ATR inhibition. An increase in yH2AX can indicate increased DNA
damage.[20]

Protocol 3: In Vivo Tumor Xenograft Study

This protocol evaluates the in vivo efficacy of Ceralasertib in combination with another agent in
a mouse model.

Materials:

Immunocompromised mice (e.g., nude or NSG)
e Cancer cell line or patient-derived xenograft (PDX) model
o Ceralasertib (AZD6738) formulated for oral gavage

o Combination drug formulated for its appropriate route of administration (e.g., Olaparib for
oral gavage, Carboplatin for intraperitoneal injection)

e Vehicle controls
» Calipers for tumor measurement
Procedure:

o Tumor Implantation: Subcutaneously implant cancer cells or PDX fragments into the flanks of
the mice.

e Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm?),
randomize mice into treatment groups (Vehicle, Ceralasertib alone, combination drug alone,
Ceralasertib + combination drug).
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Treatment Administration: Administer drugs according to the optimized dose and schedule
determined from preclinical studies.[8][21] For example, Ceralasertib at 50 mg/kg daily by
oral gavage and Carboplatin at a specified dose by IP injection.

Monitoring: Monitor tumor volume (using calipers) and body weight regularly (e.g., 2-3 times
per week).

Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a
specified duration.

Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition
(TGI) and assess statistical significance between groups.
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Caption: A typical preclinical workflow for evaluating Ceralasertib combination therapies, from in
vitro synergy to in vivo efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Ceralasertib
(AZD6738) in Combination with Other Drugs]. BenchChem, [2025]. [Online PDF]. Available
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drugs-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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